molecular formula C10H9NO3S B1297940 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid CAS No. 60788-67-2

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid

Cat. No.: B1297940
CAS No.: 60788-67-2
M. Wt: 223.25 g/mol
InChI Key: DAPKNYUHIYHYBJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . This compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptobenzoxazole with a suitable propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can form hydrogen bonds and other non-covalent interactions with target proteins, leading to inhibition or modulation of their activity. The sulfur atom in the compound can also participate in redox reactions, influencing cellular pathways and signaling.

Comparison with Similar Compounds

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its combination of the benzoxazole ring with a propanoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9(13)5-6-15-10-11-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPKNYUHIYHYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353406
Record name 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60788-67-2
Record name 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol (EtOH) (35 ml), 3-bromopropanoic acid (1.53 g, 10 mmols) and 2-mercaptobenzoxazole (1.51 g, 10mmols) were added in that order to an aqueous (15 ml) solution of potassium hydroxide (KOH) (1.0 g, 17.8 mmols), and heated under reflux for 3 hours. The reaction mixture was concentrated under reduced pressure, water was added to the resulting residue, and this was made acidic (pH=1) with 1N HCl added thereto. The precipitate formed was taken out through filtration, and crystallized in acetone-ether-hexane to obtain 1.3 g (58%) of 3-(benzoxazol-2-ylthio)propanoic acid as colorless crystals.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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